2-[(4-Phenylpiperazin-1-yl)methyl]-4-(2,2,3,3-tetramethylbutyl)phenol
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Overview
Description
The compound “2-[(4-Phenylpiperazin-1-yl)methyl]-4-(2,2,3,3-tetramethylbutyl)phenol” is a complex organic molecule. It contains a phenylpiperazine group, which is a common structural motif found in many pharmaceuticals due to its ability to modulate the pharmacokinetic properties of a drug substance . The compound also contains a phenol group, which can contribute to the compound’s reactivity and potential biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a phenylpiperazine group attached to a phenol group via a methylene bridge. The phenol group is further substituted with a 2,2,3,3-tetramethylbutyl group. Detailed structural analysis would require experimental data such as NMR, IR, or X-ray crystallography .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the phenol and piperazine groups. The phenol group is acidic and can undergo reactions typical of phenols, while the piperazine group can participate in reactions typical of secondary amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the phenol group could contribute to the compound’s solubility in polar solvents, while the tetramethylbutyl group could enhance its lipophilicity .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(4-phenylpiperazin-1-yl)methyl]-4-(2,2,3,3-tetramethylbutyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N2O/c1-24(2,3)25(4,5)18-20-11-12-23(28)21(17-20)19-26-13-15-27(16-14-26)22-9-7-6-8-10-22/h6-12,17,28H,13-16,18-19H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZAMHDJKBXHSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C)(C)CC1=CC(=C(C=C1)O)CN2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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